(-)-gamma-Cadinene

Catalog No.
S589558
CAS No.
1460-97-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-gamma-Cadinene

CAS Number

1460-97-5

Product Name

(-)-gamma-Cadinene

IUPAC Name

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1

InChI Key

WRHGORWNJGOVQY-RBSFLKMASA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Synonyms

gamma-cadinene, gamma-cadinene, (+)-gamma(1)-isomer, gamma-cadinene, (+)-isomer, gamma-cadinene, (-)-isomer

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C

Antimicrobial Activity:

Studies have investigated gamma-cadinene's potential as an antimicrobial agent against various bacteria and fungi. Research published in "BMC Complementary and Alternative Medicine" found that gamma-cadinene isolated from Xylopia sericea displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli []. Another study published in "Mycologia" reported antifungal activity of gamma-cadinene against Candida albicans.

Anti-inflammatory Properties:

Research suggests gamma-cadinene might possess anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry" explored the anti-inflammatory effects of gamma-cadinene isolated from Chromolaena odorata, demonstrating its ability to suppress the production of inflammatory mediators.

Insecticidal Activity:

Gamma-cadinene has been explored for its potential insecticidal properties. A study published in "Journal of Agricultural and Food Chemistry" reported that gamma-cadinene isolated from Piper aduncum exhibited repellent activity against Aedes aegypti mosquitoes [].

(-)-gamma-Cadinene is a sesquiterpene with the chemical formula C₁₅H₂₄. It is an enantiomer of (+)-gamma-cadinene and is known for its unique structural properties, which include a bicyclic framework. This compound is primarily found in various plant species, including Salvia rosmarinus and Iris tectorum, and contributes to the aroma and flavor profiles of these plants .

The primary reaction involving (-)-gamma-cadinene is catalyzed by the enzyme (-)-gamma-cadinene synthase, which facilitates the conversion of (2Z,6E)-farnesyl diphosphate into (-)-gamma-cadinene and diphosphate:

(2Z,6E) farnesyl diphosphate() gamma cadinene+diphosphate(2Z,6E)\text{ farnesyl diphosphate}\rightleftharpoons (-)\text{ gamma cadinene}+\text{diphosphate}

This reaction highlights the role of (-)-gamma-cadinene in the biosynthetic pathways of terpenoids .

The synthesis of (-)-gamma-cadinene can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing (-)-gamma-cadinene synthase from specific plant sources allows for the natural production of this compound from farnesyl diphosphate.
  • Chemical Synthesis: Laboratory methods may involve cyclization reactions starting from simpler terpenoid precursors, though these are less common due to the complexity of achieving stereoselectivity.
  • Extraction: Isolation from plant material where it naturally occurs, such as through steam distillation or solvent extraction techniques.

These methods highlight both natural and synthetic pathways to obtain this compound for research and application .

(-)-gamma-Cadinene has several applications across various fields:

  • Fragrance Industry: Used as a component in perfumes for its pleasant woody and spicy aroma.
  • Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities.
  • Agriculture: Explored as a natural pesticide due to its antifungal properties.

These applications underscore its versatility as a valuable compound in both commercial and scientific settings .

Research into the interactions of (-)-gamma-cadinene with biological systems has revealed its potential effects on microbial growth inhibition. Studies have indicated that it can disrupt cellular processes in certain fungi and bacteria, suggesting mechanisms that warrant further investigation in drug development . Additionally, interaction studies with other terpenoids may reveal synergistic effects that enhance its efficacy.

Several compounds share structural similarities with (-)-gamma-cadinene, including:

Compound NameChemical FormulaUnique Features
(+)-gamma-CadineneC₁₅H₂₄Enantiomer with different biological activity
CadineneC₁₅H₂₄Parent compound with broader applications
Alpha-CopaeneC₁₅H₂₄Distinctive aroma profile; used in flavoring
Beta-CaryophylleneC₁₅H₂₂Anti-inflammatory properties; found in cannabis

(-)-gamma-Cadinene is unique due to its specific stereochemistry and biological activities that differentiate it from its counterparts. Its presence in certain plants also adds to its ecological significance, particularly in attracting pollinators or repelling herbivores .

(-)-Gamma-cadinene synthase (EC 4.2.3.62) belongs to the terpene synthase (TPS) family, which catalyzes the cyclization of (2Z,6E)-farnesyl diphosphate (FPP) into (-)-gamma-cadinene and diphosphate. The reaction proceeds via ionization of FPP to generate a carbocation intermediate, followed by stereospecific cyclization and hydride shifts. Key residues in the active site, such as aspartate-rich motifs (e.g., D307DTYD311), coordinate magnesium ions essential for substrate binding and catalysis.

In contrast, (+)-gamma-cadinene synthase (EC 4.2.3.92) from Cucumis melo utilizes (2E,6E)-FPP as a substrate, yielding predominantly (+)-delta- and gamma-cadinene. This stereochemical divergence highlights the role of substrate geometry in determining product specificity.

Fungal and Plant Enzyme Comparisons (Ganoderma vs. Cucumis melo)

Fungal gamma-cadinene synthases, such as those from Ganoderma lucidum and Ganoderma sinensis, share <30% sequence identity with plant enzymes but retain conserved catalytic motifs. For example, Ganoderma enzymes feature a unique N-terminal domain absent in plant homologs, which may influence substrate channeling.

FeatureFungal EnzymesPlant Enzymes
Substrate(2Z,6E)-FPP(2E,6E)-FPP
Major Product(-)-gamma-cadinene(+)-delta/gamma-cadinene
Conserved MotifsDDXXD, NSE/DTE variantsDDXXD, DVAE
Structural DomainsN-terminal helical bundleAlpha-domain fold

Plant enzymes like those from Cucumis melo exhibit broader product profiles, generating trace sesquiterpenes alongside cadinanes. This functional promiscuity contrasts with the high fidelity of fungal enzymes, which produce (-)-gamma-cadinene exclusively.

Gene Cloning and Functional Characterization Strategies

Functional characterization of (-)-gamma-cadinene synthases relies on heterologous expression in Escherichia coli or yeast systems. For instance, cloning of Ganoderma sinensis GsSTS43 in E. coli Rosetta yielded soluble enzyme capable of converting (2Z,6E)-FPP into (-)-gamma-cadinene. Site-directed mutagenesis of key residues (e.g., D451A in Gossypium arboreum DCS) revealed reductions in catalytic activity by >90%, underscoring the importance of aspartate motifs in metal ion coordination.

Advanced techniques such as isotopic labeling (e.g., [1-²H₁]-FPP) and fluorinated substrate analogs have elucidated cyclization mechanisms. For example, 6-fluoro-FPP inhibits (-)-gamma-cadinene synthase by stabilizing carbocation intermediates, thereby trapping the enzyme in non-productive conformations.

Regulation of Enzyme Activity and Substrate Specificity

Substrate specificity is governed by hydrophobic active-site pockets that discriminate between FPP isomers. In Heteroscyphus planus, the enzyme exhibits a 100-fold preference for (2Z,6E)-FPP over (2E,6E)-FPP, attributed to steric clashes with the latter’s trans-configuration. Allosteric regulation via phosphorylation has not been observed, suggesting that transcriptional control of synthase expression is the primary regulatory mechanism.

Metal ion dependence is another critical factor. Magnesium ions (Mg²⁺) are indispensable for catalysis, while manganese or cobalt ions reduce activity by >50%. Kinetic studies of Gossypium arboreum DCS revealed a Kₘ of 3.2 μM for FPP, indicating high substrate affinity.

Evolutionary Conservation of Key Amino Acid Motifs

Phylogenetic analysis of terpene synthases clusters (-)-gamma-cadinene-producing enzymes into clade IV, characterized by a conserved DDXXD motif and a unique DVAE sequence replacing the traditional NSE/DTE motif. These motifs are critical for stabilizing the trinuclear magnesium cluster required for FPP ionization.

MotifRoleConservation
DDXXDMg²⁺ coordination (A and C sites)Universal in TPS family
DVAEMg²⁺ coordination (B site)Unique to cadinene synthases
RX₈WSubstrate bindingPlant-specific

Divergence in these motifs between fungi and plants suggests independent evolutionary origins. For example, the DVAE motif in Gossypium enzymes is absent in Ganoderma, which instead retains a modified NSE/DTE sequence. This functional convergence underscores the adaptive importance of (-)-gamma-cadinene in ecological interactions.

(-)-gamma-Cadinene represents a bicyclic sesquiterpene hydrocarbon that demonstrates widespread occurrence across diverse plant families, with particular abundance in essential oil-producing species [2]. This compound belongs to the cadinene family of sesquiterpenes, characterized by the cis configuration of the isopropyl group relative to the hydrogen at the adjacent bridgehead carbon, specifically the 1R,4aS,8aS enantiomer [2]. The distribution of (-)-gamma-cadinene exhibits significant variability across different plant tissues and organs, reflecting complex biosynthetic regulation and metabolic compartmentalization within plant systems [28] [31].

Table 1: Plant Sources and Tissue-Specific Accumulation of (-)-gamma-cadinene

Plant SpeciesFamilyTissue/OrganConcentration (%)Reference
Salvia rosmarinus (Rosemary)LamiaceaeLeavesNot specified [2] [19]
Iris tectorumIridaceaeWhole plantNot specified [1] [2]
Ageratina dendroidesAsteraceaeAerial partsRacemic mixture (50:50) [7]
Gynura medicaAsteraceaeLeavesMajor component [25]
Xanthium spinosumAsteraceaeAerial parts7.5% [38]
Ocotea caudataLauraceaeLeaves0.4% [26]
Siparuna guianensisSiparunaceaeLeavesNot specified [36]
Calypogeia muellerianaCalypogeiaceaeWhole plantNot specified [1]
Aristolochia triangularisAristolochiaceaeWhole plantNot specified [37]
Lippia albaVerbenaceaeWhole plantNot specified [37]

The tissue-specific accumulation patterns of (-)-gamma-cadinene reveal distinct organ preferences across different plant species [28] [31]. Research demonstrates that essential oil distribution from roots through plant systems during vegetative seasons influences the final accumulation patterns observed in aerial tissues [28]. In Salvia rosmarinus, (-)-gamma-cadinene accumulates primarily in leaf tissues, where it contributes to the complex essential oil profile alongside other monoterpenes and sesquiterpenes [19] [22]. The compound shows preferential accumulation in specialized secretory structures, including oil cells and glandular trichomes, which serve as storage compartments for volatile terpenoids [31].

Studies on Angelica archangelica demonstrate organ-dependent accumulation patterns, where sesquiterpenoids including gamma-cadinene derivatives show variable distribution across leaves, flowers, tap roots, and seeds [29]. The accumulation patterns correlate with the expression levels of specific terpene synthase genes, indicating transcriptional control over tissue-specific sesquiterpene production [29] [30]. In Magnolia grandiflora, transcript levels for terpene synthase genes responsible for sesquiterpene production, including those potentially involved in gamma-cadinene biosynthesis, show prominence in young leaf tissues and significant elevation in stamens [30].

Fungal Production in Basidiomycetes (Ganoderma spp.)

Basidiomycetes represent a significant source of sesquiterpene diversity, with over one thousand sesquiterpenoids reported from this fungal division [8]. Among these, the genus Ganoderma has emerged as a particularly important producer of (-)-gamma-cadinene through specialized enzymatic pathways [3] [9] [12]. Research has identified specific gamma-cadinene synthases in Ganoderma lucidum and Ganoderma sinensis that demonstrate high specificity for (-)-gamma-cadinene production [3] [9] [12].

Table 2: Fungal Production in Ganoderma Species

SpeciesGene/EnzymeProduct SpecificityExpression SystemVerification MethodReference
Ganoderma lucidumGlSTS6Single product γ-cadineneEscherichia coliHS-SPME-GC-MS [3] [9] [12]
Ganoderma sinensisGsSTS43, GsSTS45bSingle product γ-cadineneEscherichia coliHS-SPME-GC-MS [3] [9] [12]

The characterization of gamma-cadinene enzymes in Ganoderma species reveals sophisticated molecular mechanisms underlying sesquiterpene biosynthesis in basidiomycetes [3] [12]. Three highly selective gamma-cadinene synthases have been identified through bioinformatics analysis and experimental characterization: GlSTS6 from Ganoderma lucidum and GsSTS43, GsSTS45b from Ganoderma sinensis [12]. These enzymes demonstrate remarkable specificity, producing gamma-cadinene as their sole detectable product when expressed in Escherichia coli expression systems [12].

The gene structure analysis reveals that these gamma-cadinene synthases possess distinctive characteristics, including nine exons with highly conserved amino acid motifs [12]. The exon-intron organization shows remarkable similarity among the gamma-cadinene producing enzymes, with exons 3-8 being nearly identical in size, indicating evolutionary conservation of functional domains [12]. Phylogenetic analysis demonstrates that these Ganoderma enzymes cluster with other characterized gamma-cadinene synthases from different basidiomycete species, suggesting a common evolutionary origin for this enzymatic function [12].

The basidiomycetous terpene synthases represent a largely untapped resource, with the average number of sesquiterpene genes per strain in basidiomycetes reaching 12, significantly higher than the 3.5 average found in ascomycetes [8]. This genetic diversity suggests substantial potential for discovering additional gamma-cadinene producing species within the basidiomycete division [8] [12].

Geographic and Taxonomic Distributions in Medicinal Plants

The geographic distribution of (-)-gamma-cadinene-producing medicinal plants spans multiple continents and climatic zones, reflecting the widespread evolutionary success of this sesquiterpene biosynthetic capability [17] [20] [22]. Taxonomic analysis reveals broad distribution across numerous plant families, with particular concentrations in the Lamiaceae, Asteraceae, and Lauraceae families [2] [7] [26] [38].

Salvia rosmarinus demonstrates natural distribution along Mediterranean coastal regions, including Turkey's western and southern coasts, and widespread cultivation in France, Italy, Spain, Portugal, and Greece [22]. This species represents a xeromorphic adaptation, thriving naturally on cliffs, sandy, and stony zones close to marine environments across Africa, Europe, and Asia [22]. The production of (-)-gamma-cadinene in Salvia rosmarinus contributes to its adaptation to drought and salt stress conditions [22].

Geographic studies of essential oil composition reveal regional variations in (-)-gamma-cadinene content, suggesting environmental influences on sesquiterpene production [20] [21]. Plants collected from the Western Ghats region of India show distinct chemical profiles compared to specimens from other geographic locations, indicating local adaptation and possible chemotype formation [20]. These geographic chemotypes may result from selective pressures related to local herbivore populations, pathogen challenges, or climatic conditions [20] [21].

The taxonomic distribution encompasses both primitive and advanced angiosperm lineages, with notable occurrence in basal angiosperms such as Magnolia species and more derived families like Asteraceae [30] [7]. This broad taxonomic distribution suggests that (-)-gamma-cadinene biosynthetic capability represents an ancient metabolic pathway that has been maintained across diverse evolutionary lineages [30] [13].

Medicinal plant surveys indicate that (-)-gamma-cadinene-producing species often occur in traditional pharmacopeias across different cultural regions, suggesting recognition of bioactive properties associated with this compound [17] [22]. The compound's presence in species used for treating various ailments across different traditional medicine systems indicates convergent selection for sesquiterpene-producing medicinal plants [17] [22].

Co-Occurrence with Other Sesquiterpenoids

(-)-gamma-Cadinene rarely occurs as an isolated sesquiterpene in plant essential oils, instead forming part of complex sesquiterpenoid mixtures that reflect shared biosynthetic pathways and enzymatic promiscuity [24] [26] [29]. The co-occurrence patterns provide insights into sesquiterpene biosynthetic networks and the relationships between different cyclization products [24] [26].

Table 3: Co-occurring Sesquiterpenoids with (-)-gamma-cadinene

Co-occurring CompoundPlant Source ExampleRelative AbundanceReference
β-CaryophylleneOcotea caudata4.6% [26]
Germacrene DOcotea caudata55.8% [26]
δ-CadineneXanthium spinosum16.5% [38]
α-MuuroleneOcotea caudata0.3% [26]
γ-MuuroleneOcotea caudata0.3% [26]
α-CadineneVarious Ocotea speciesVariable [24]
BicyclogermacreneOcotea caudata8.0% [26]
α-HumuleneAngelica archangelicaVariable [29]
β-ElemeneMagnolia grandiflora25.3% [30]
Caryophyllene oxideVarious essential oilsVariable[Multiple]

Essential oils containing large concentrations of germacrene D typically accompany cadinane sesquiterpenoids, including (-)-gamma-cadinene, suggesting germacrene D serves as a biosynthetic precursor through acid-catalyzed cyclization reactions [24] [26]. In Ocotea caudata, germacrene D comprises 55.8% of the essential oil while γ-cadinene accounts for 0.4%, demonstrating the quantitative relationship between precursor and cyclization products [26].

The co-occurrence patterns reflect shared farnesyl diphosphate precursor pools and overlapping enzymatic activities within sesquiterpene synthase families [24] [29]. Analysis of essential oil compositions from various plant species reveals consistent ratios of cadinane-type sesquiterpenoids: δ-cadinene typically predominates at 49% of cadinane sesquiterpenoids, followed by γ-muurolene and γ-cadinene at 17% and 15% respectively [24]. These proportions closely match those observed in acid-catalyzed cyclizations of germacrene D, suggesting thermodynamic control over product distributions [24].

Sesquiterpenoid co-occurrence extends beyond cadinane-type compounds to include other structural classes such as caryophyllanes, humulanes, and elemanes [25] [29] [30]. In Gynura species, β-caryophyllene, α-copaene, and limonene represent major volatiles that co-occur with γ-cadinene, indicating diverse sesquiterpene synthase activities within single plant systems [25]. The biosynthesis of these co-occurring volatiles shows both species-specific patterns and environmental influences related to growth conditions [25].

XLogP3

4.3

UNII

2GHT32E0JU

Other CAS

39029-41-9

Dates

Modify: 2024-02-18

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